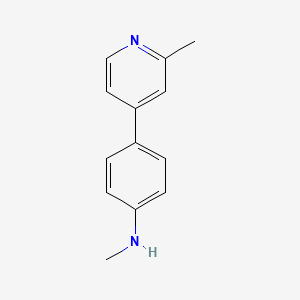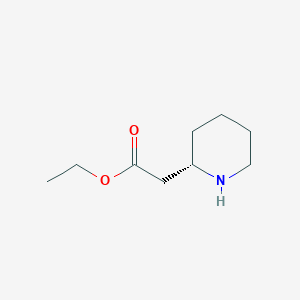
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol is a complex organic compound that features both a dioxane ring and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the reaction of appropriate diols with aldehydes or ketones under acidic conditions.
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via Diels-Alder reactions or other cyclization methods.
Coupling of Rings: The final step involves coupling the dioxane and cyclohexene rings through a suitable linker, often using organometallic reagents or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substitution reactions can occur at the hydroxyl group or the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism of action for 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol would depend on its specific application. In catalysis, it might act as a ligand to stabilize transition states. In biological systems, it could interact with specific enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(1,3-Dioxolan-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
- 3-(1,3-Dioxane-4-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol
Uniqueness
The unique combination of the dioxane and cyclohexene rings in 3-(1,3-Dioxaindan-5-yl)-1-(cyclohex-1-en-1-yl)propan-1-ol sets it apart from similar compounds
特性
分子式 |
C16H20O3 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-1-(cyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C16H20O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h4,7,9-10,14,17H,1-3,5-6,8,11H2 |
InChIキー |
ZZLFPUYZWTURCD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C(CCC2=CC3=C(C=C2)OCO3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
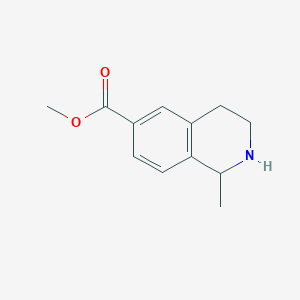

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
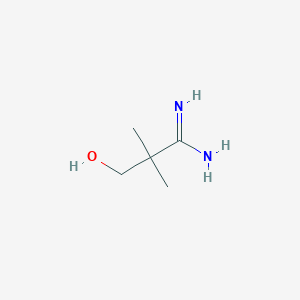
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
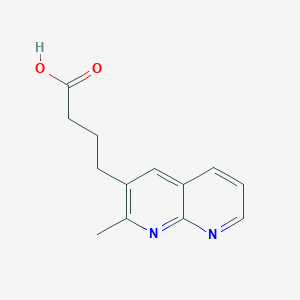
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)


